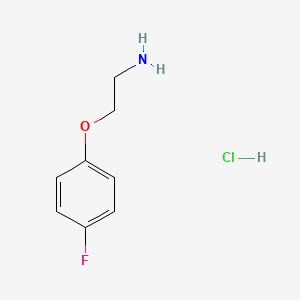

2-(4-Fluorophenoxy)ethanamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, and etherification. For instance, a novel synthetic route for a similar compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed using 2-nitrochlorobenzene as the starting material, which underwent a series of reactions including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . Although the exact synthesis of 2-(4-Fluorophenoxy)ethanamine hydrochloride is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)ethanamine hydrochloride can be characterized using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and MS data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the substituents present on the phenyl ring. For example, the introduction of a fluorine atom can affect the electron density and thus the reactivity of the compound. The presence of electron-withdrawing or electron-donating groups can lead to different chemical behaviors in subsequent reactions, such as those involved in the formation of polymers or supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyethanamine derivatives can vary significantly depending on the substituents. For example, the introduction of various substituents such as H, F, CH3, Br, Cl, and CF3 can influence the phase transition temperatures and thermodynamic parameters of polymers based on these structures . These properties are crucial for the application of such compounds in materials science and pharmaceutical chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Applications :

- Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia. This method was praised for its convenience and economy in accessing the intermediate (Luo et al., 2008).

- Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine, showing promising antiamoebic activity. The compounds were more effective than the standard drug metronidazole in some cases (Zaidi et al., 2015).

Biological and Pharmaceutical Research :

- In a study by G et al. (2023), Schiff bases from 2-(2-methoxyphenoxy)ethanamine and aromatic aldehydes were synthesized and tested for antimicrobial and antidiabetic properties. These compounds showed potential as Covid-19 inhibitors in molecular docking studies (G et al., 2023).

- A study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, with potential applications in cellular metal staining using general fluorescence methods (Hong et al., 2012).

Novel Methodologies in Chemical Synthesis :

- Stoll et al. (2004) explored the use of no-carrier-added 4-[18F]fluorophenol for introducing the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals. This method was applied in the syntheses of n.c.a. 2-(4-[18F]fluorophenoxy)-N,N-dimethylbenzylamine and n.c.a. 2-(4-[18F]fluorophenoxy)-N-methylbenzylamine, demonstrating the versatility of the compound in radiopharmaceutical development (Stoll et al., 2004).

Chemical Structure and Property Analysis :

- Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid and performed crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks, and DFT studies. This comprehensive analysis provided insights into the chemical properties and potential applications of the compound (Prabhuswamy et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCKPZWFWBNXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622157 | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)ethanamine hydrochloride | |

CAS RN |

263409-81-0 | |

| Record name | Ethanamine, 2-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263409-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-fluorobenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)